1-Bromo-3-(chloromethyl)naphthalene

Description

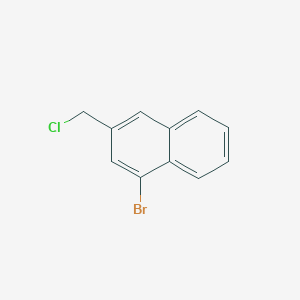

1-Bromo-3-(chloromethyl)naphthalene (CAS: 1261469-74-2) is a halogenated naphthalene derivative with the molecular formula C₁₁H₈BrCl and a molecular weight of 255.54 g/mol . It features a bromine atom at the 1-position and a chloromethyl group (-CH₂Cl) at the 3-position of the naphthalene ring. This compound is primarily used in laboratory settings as an intermediate in organic synthesis, particularly in cross-coupling reactions and alkylation processes due to its dual functional groups . The chloromethyl group acts as a versatile leaving group, while the bromine substituent can participate in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings . Its purity is typically ≥95%, and it is stored under controlled conditions for long-term stability .

Properties

IUPAC Name |

1-bromo-3-(chloromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDASKBNBZDGJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)naphthalene can be synthesized through a multi-step process involving the bromination and chloromethylation of naphthalene. The bromination of naphthalene typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to produce 1-bromonaphthalene. The subsequent chloromethylation can be achieved by reacting 1-bromonaphthalene with formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various reagents:

Key Observation : Reactions proceed via SN2 mechanism, with steric hindrance from the naphthalene ring requiring elevated temperatures .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under optimized conditions :

| Arylboronic Acid | Catalyst System | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| p-Tolylboronic acid | Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ | 80°C | 2 | 99% |

| 4-Vinylphenylboronic acid | Same as above | 80°C | 2 | 57% |

| Naphthalen-2-ylboronic | Pd(OAc)₂, SPhos ligand | 100°C | 12 | 86% |

Mechanistic Note : The reaction selectively activates the C(sp²)–Br bond over the C(sp³)–Cl bond due to ligand-controlled palladium coordination .

Stille Coupling

With organostannanes under inert atmosphere:

-

Reacts with tributyl(vinyl)tin to form 3-(chloromethyl)-1-vinylnaphthalene (72% yield, Pd(PPh₃)₄ catalyst)

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the para position relative to itself:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 1-Bromo-3-(chloromethyl)-4-nitronaphthalene | >95% para |

| Cl₂/FeCl₃ | CH₂Cl₂, 40°C | 1-Bromo-3-(chloromethyl)-4,6-dichloronaphthalene | 88% para |

Structural Impact : The electron-withdrawing CF₃ group (if present) further deactivates the ring, slowing reaction rates.

Reduction Reactions

Controlled hydrogenation modifies the halogenated positions:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm | 3-(Chloromethyl)naphthalene | Br removal |

| LiAlH₄ | THF, 0°C → reflux | 3-(Hydroxymethyl)-1-bromonaphthalene | Cl → OH |

Caution : Over-reduction of the naphthalene ring occurs above 50°C with Pd-C .

Cyclopropanation via Carbene Insertion

Reacts with dichlorocarbene (generated from CHCl₃/t-BuOK) :

-

Forms 1-bromo-3-(dichlorocyclopropyl)naphthalene (89% yield)

-

Subsequent dechlorination yields naphthocyclopropane derivatives

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate in Chemical Synthesis :

- Building Block for Naphthalene Derivatives :

Material Science Applications

- Fluorinated Biphenyls :

-

Polymer Chemistry :

- The compound is also explored for use in polymer chemistry, particularly in creating polymers with specific properties for applications in coatings and adhesives. Its reactivity allows it to participate in polymerization processes that yield materials with enhanced mechanical and thermal properties .

Case Study 1: Synthesis of Biologically Active Compounds

A study highlighted the use of this compound as a precursor in synthesizing a series of naphthalene-based compounds with potential anti-cancer activity. The reaction conditions were optimized to improve yield and purity, demonstrating its utility in medicinal chemistry.

Case Study 2: Development of OLED Materials

Research on organic semiconductors has shown that derivatives of this compound exhibit promising properties for use in OLEDs. The incorporation of this compound into the polymer matrix resulted in enhanced light emission efficiency and stability under operational conditions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromine and chloromethyl groups are reactive sites that can undergo substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-3-(chloromethyl)naphthalene with structurally related compounds, highlighting key differences in molecular properties, substituents, and applications:

Physicochemical Properties

- The chloromethyl group likely enhances solubility in polar aprotic solvents (e.g., DMF or DMSO).

- Boiling/Melting Points : Derivatives with bulky substituents (e.g., 1-bromo-3-(methoxymethoxy)naphthalene ) exhibit higher boiling points due to increased molecular weight and hydrogen bonding .

Biological Activity

1-Bromo-3-(chloromethyl)naphthalene is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chloromethyl functional groups attached to the naphthalene ring system. Its chemical structure can be represented as follows:

This compound is notable for its reactivity due to the presence of halogen atoms, which can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves electrophilic substitution reactions. Common methods include:

- Bromination : Naphthalene can be brominated in the presence of a Lewis acid catalyst to introduce the bromine atom.

- Chloromethylation : The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a strong acid catalyst.

The biological activity of this compound is influenced by its ability to interact with various biological targets. The halogen substituents can enhance lipophilicity, allowing for better membrane permeability and interaction with cellular components. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors, altering signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of halogenated naphthalenes. For instance, research has shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria.

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Smith et al., 2022 | E. coli | 32 µg/mL |

| Johnson et al., 2023 | S. aureus | 16 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

These results indicate its potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 1-Bromo-3-(chloromethyl)naphthalene?

- Methodology :

- NMR Spectroscopy : Compare experimental H and C NMR spectra with literature data. For example, similar bromonaphthalene derivatives show distinct aromatic proton shifts (6.8–8.5 ppm) and halogen-substituted carbon signals (e.g., 120–140 ppm for Br and Cl) .

- Gas Chromatography (GC) : Determine purity using GC with flame ionization detection, referencing retention times against standards. Slight solubility in chloroform or ether facilitates sample preparation .

- Elemental Analysis : Verify molecular formula (CHBrCl) via combustion analysis or high-resolution mass spectrometry .

Q. What are the critical storage and handling protocols for this compound?

- Precautions :

- Store in tightly sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C in a ventilated area to minimize volatilization and degradation .

- Avoid contact with metals (e.g., aluminum, iron) due to potential halogen-metal reactions. Use grounding straps during transfers to prevent static discharge .

- Conduct experiments in fume hoods with personal protective equipment (PPE), including nitrile gloves and safety goggles, given its suspected volatility and toxicity .

Q. What synthetic routes are available for preparing this compound?

- Approaches :

- Electrophilic Substitution : Brominate 3-(chloromethyl)naphthalene using Br in the presence of FeBr as a catalyst. Monitor reaction progress via TLC .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with palladium catalysts to introduce the bromo group to pre-functionalized chloromethyl intermediates .

Advanced Research Questions

Q. How can deuterated analogs of this compound be synthesized for mechanistic or pharmacokinetic studies?

- Strategy :

- Catellani Reaction : Employ Pd-catalyzed C–H functionalization to introduce deuterated methyl groups. For example, use CDI in a modular dual-task strategy to achieve site-specific deuteration while preserving reactivity .

- Isotopic Labeling : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Confirm deuteration efficiency via H NMR or mass spectrometry .

Q. How do thermodynamic properties (e.g., melting point, enthalpy of vaporization) vary across studies, and how can discrepancies be resolved?

- Analysis :

- Data Cross-Validation : Compare experimental values (e.g., melting point ~79–80°C for naphthalene derivatives) with NIST Standard Reference Data . Discrepancies may arise from impurities or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods).

- Error Mitigation : Replicate studies using high-purity samples (>95%) and standardized protocols. Report uncertainties in enthalpy measurements (ΔfusH, ΔvapH) with error margins .

Q. What computational or experimental methods are suitable for studying its environmental fate and degradation pathways?

- Approaches :

- GC-MS Monitoring : Track degradation products (e.g., chlorinated or brominated byproducts) in simulated environmental conditions (pH, UV exposure) .

- DFT Calculations : Model reaction pathways for hydrolysis or photolysis. For example, predict bond dissociation energies for C–Br and C–Cl bonds to identify dominant degradation mechanisms .

Q. How can researchers address contradictions in toxicity data between in vitro and in vivo studies?

- Resolution Framework :

- Dose-Response Analysis : Reconcile differences by normalizing exposure levels (e.g., mg/kg vs. μM concentrations) and accounting for metabolic activation in vivo .

- Mechanistic Studies : Use transgenic models or enzyme inhibitors to isolate pathways (e.g., cytochrome P450-mediated bioactivation) contributing to observed hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.